[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452628
InChI: InChI=1S/C17H23ClN2O3/c1-19(17(22)23-13-15-5-3-2-4-6-15)12-14-7-9-20(10-8-14)16(21)11-18/h2-6,14H,7-13H2,1H3
SMILES: CN(CC1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13452628

Molecular Formula: C17H23ClN2O3

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H23ClN2O3
Molecular Weight 338.8 g/mol
IUPAC Name benzyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C17H23ClN2O3/c1-19(17(22)23-13-15-5-3-2-4-6-15)12-14-7-9-20(10-8-14)16(21)11-18/h2-6,14H,7-13H2,1H3
Standard InChI Key BTDLBJJSQPDNRM-UHFFFAOYSA-N
SMILES CN(CC1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CC1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure features a piperidine ring substituted at the 4-position with a methylcarbamic acid benzyl ester group and at the 1-position with a chloroacetyl moiety. The piperidine ring adopts a chair conformation, while the chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution or acyl transfer reactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₂₃ClN₂O₃
Molecular Weight338.8 g/mol
IUPAC NameBenzyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-methylcarbamate
SolubilitySoluble in DMSO, chloroform; insoluble in water
StabilityStable at RT under inert atmosphere; hydrolyzes under acidic/basic conditions

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the piperidine protons (δ 1.4–2.8 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and the chloroacetyl carbonyl (δ 170.5 ppm in ¹³C NMR). Mass spectrometry confirms the molecular ion peak at m/z 339.1 (M+H⁺) .

Synthesis Methods

Stepwise Synthesis

The synthesis involves three primary steps:

  • Piperidine Functionalization: N-methylation of piperidin-4-ylmethanol using methyl iodide under basic conditions yields N-methylpiperidin-4-ylmethanol.

  • Chloroacetylation: Reaction with chloroacetyl chloride in dichloromethane introduces the chloroacetyl group at the piperidine nitrogen.

  • Benzyl Ester Formation: Coupling with benzyl chloroformate in the presence of a base (e.g., triethylamine) produces the final carbamate.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
Reaction Temperature0–5°C (chloroacetylation)15%
SolventAnhydrous DMF (esterification)20%
CatalystDMAP (4-dimethylaminopyridine)10%

Physical and Chemical Properties

Stability and Reactivity

The compound exhibits stability in anhydrous solvents but undergoes hydrolysis in aqueous media (t₁/₂ = 4.2 hours at pH 7.4). The chloroacetyl group participates in nucleophilic substitution, enabling derivatization with amines or thiols.

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds between the carbamate oxygen and piperidine NH groups .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

CompoundKey Structural DifferenceBiological Activity
EVT-80490753-ylmethyl substitutionAntimicrobial
VC134520772-ylmethyl substitutionNeuropharmacological
VC13451717Ethyl-carbamic acid substitutionCholinergic modulation
Target Compound4-ylmethyl, methyl-carbamic acidModerate IL-1β inhibition

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